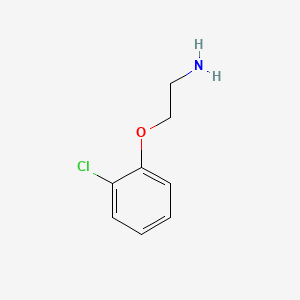

2-(2-Chlorophenoxy)Ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPNYPMMDVRKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370946 | |

| Record name | 2-(2-Chlorophenoxy)Ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26378-53-0 | |

| Record name | 2-(2-Chlorophenoxy)Ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Chlorophenoxy)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 2-(2-Chlorophenoxy)Ethylamine

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Chlorophenoxy)Ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 26378-53-0). The information herein is intended to support research, development, and quality control activities by providing essential data and standardized experimental methodologies.

Chemical Identity and Structure

This compound is an organic compound featuring a chlorophenoxy group attached to an ethylamine linker. The chlorine atom is situated at the ortho position of the phenoxy ring, which significantly influences its chemical properties and reactivity.

-

IUPAC Name: 2-(2-chlorophenoxy)ethan-1-amine[1]

-

Synonyms: 2-(2-Chloro-phenoxy)-ethylamine, 2-(2-chlorophenoxy)-1-ethanamine[1][2]

Core Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound. These parameters are critical for understanding its behavior in various chemical and biological systems.

| Property | Value | Conditions |

| Melting Point | 39-40 °C | Not specified |

| Boiling Point | 115-117 °C | at 5 mmHg (torr) |

| Density (Predicted) | 1.178 ± 0.06 g/cm³ | Not specified |

| pKa (Predicted) | 8.32 ± 0.10 | Not specified |

| Vapor Pressure | 0.00879 mmHg | at 25 °C |

| Flash Point | 150-153 °C | at 18 mmHg |

| Refractive Index | 1.544 | Not specified |

| Solubility | Soluble in water and organic solvents | General |

Data sourced from references[2][3].

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are provided below. These protocols are foundational for the verification and application of the compound's properties in a laboratory setting.

Determination of pKa by Potentiometric Titration

The dissociation constant (pKa) of the amine group can be accurately determined using potentiometric titration, a widely used and reliable method.[5][6]

Objective: To determine the pKa of the primary amine functional group in this compound by monitoring pH changes upon titration with a strong acid.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a calibrated glass electrode

-

Burette (calibrated)

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the beaker containing the amine solution on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized HCl solution above the beaker.

-

Data Acquisition: Begin stirring the solution. Record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[5]

-

Endpoint Determination: Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.

-

Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve. The pKa is the pH at the half-equivalence point, where exactly half of the amine has been neutralized.[5] This point corresponds to the flattest region of the buffer zone on the titration curve.

References

- 1. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

- 2. echemi.com [echemi.com]

- 3. This compound | 26378-53-0 [amp.chemicalbook.com]

- 4. 2-(4-Chlorophenoxy)ethylamine | C8H10ClNO | CID 2794191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-(2-Chlorophenoxy)Ethylamine

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the current understanding and hypothesized mechanism of action of 2-(2-Chlorophenoxy)Ethylamine. Due to a notable absence of direct pharmacological data for this specific molecule, this document synthesizes information from structurally related phenoxyethylamine derivatives to postulate its likely biological targets and signaling pathways. The primary hypothesis centers on the modulation of monoaminergic systems, particularly dopamine and serotonin receptors. This guide details robust experimental protocols for investigating these potential interactions and includes conceptual diagrams to illustrate the hypothesized signaling cascades and experimental workflows, serving as a foundational resource for future research endeavors.

Introduction

This compound is a substituted phenoxyethylamine for which detailed pharmacological data is not publicly available. It is recognized primarily as a chemical intermediate in the synthesis of various organic compounds, including potential pharmaceuticals and agricultural chemicals[1][2]. The structural similarity of this compound to known psychoactive and CNS-active phenethylamine and phenoxyethylamine derivatives strongly suggests a potential for interaction with neurotransmitter systems within the central nervous system. This guide explores these potential mechanisms based on the established pharmacology of analogous compounds.

Hypothesized Mechanism of Action: Insights from Structural Analogs

The core structure of this compound, featuring a phenoxy ring linked to an ethylamine side chain, is a common motif in a variety of centrally active agents. Research on related compounds provides a strong basis for hypothesizing its potential pharmacological targets.

Modulation of Dopaminergic Systems

Derivatives of phenoxyethylamine have been identified as potent modulators of the dopaminergic system. For instance, certain 3-hydroxyphenoxyethylamine analogs have been characterized as partial agonists at the dopamine D2 receptor. This suggests that this compound may also exhibit affinity for and activity at dopamine receptors. The chlorine substitution on the phenyl ring could influence its binding affinity and efficacy at these receptors.

Interaction with Serotonergic Pathways

The phenethylamine scaffold is a well-established pharmacophore for serotonin (5-HT) receptor ligands. Various substituted phenethylamines are known to possess high affinity for different 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C receptors[3][4][5][6][7]. These receptors are coupled to various G-protein signaling cascades that regulate a wide array of physiological and behavioral processes. It is plausible that this compound interacts with one or more of these serotonin receptor subtypes, potentially acting as an agonist, antagonist, or partial agonist.

Quantitative Data from Structurally Related Compounds

While no quantitative data for this compound is available, the following table summarizes representative data for analogous compounds to provide a comparative context for potential future studies.

| Compound Class | Target | Assay Type | Measurement | Value |

| Phenoxyethylamine Derivatives | Dopamine D2 Receptor | Radioligand Binding | Ki | Varies with substitution |

| Dopamine D2 Receptor | Functional Assay | EC50 / IC50 | Varies with substitution | |

| Substituted Phenethylamines | Serotonin 5-HT2A Receptor | Radioligand Binding | Ki | Nanomolar to micromolar range |

| Serotonin 5-HT2C Receptor | Radioligand Binding | Ki | Nanomolar to micromolar range | |

| Serotonin Transporter (SERT) | Inhibition Assay | IC50 | Varies with substitution | |

| Norepinephrine Transporter (NET) | Inhibition Assay | IC50 | Varies with substitution | |

| Dopamine Transporter (DAT) | Inhibition Assay | IC50 | Varies with substitution |

Detailed Experimental Protocols

To elucidate the mechanism of action of this compound, the following experimental protocols, commonly employed for studying phenoxyethylamine derivatives, are recommended.

Radioligand Receptor Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for dopamine (e.g., D2) and serotonin (e.g., 5-HT2A) receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

-

A suitable radioligand with known high affinity for the target receptor (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A).

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand like haloperidol for D2 or mianserin for 5-HT2A).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.

Objective: To assess the functional activity of this compound at Gs- or Gi/o-coupled receptors (e.g., certain dopamine and serotonin receptor subtypes) by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cells stably expressing the target receptor (e.g., HEK293 or CHO cells).

-

This compound (test compound).

-

A known agonist and antagonist for the receptor.

-

Forskolin (to stimulate adenylyl cyclase in Gi/o-coupled receptor assays).

-

A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure for Gs-coupled receptors:

-

Seed the cells in a 96-well plate and grow to confluence.

-

Replace the growth medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Add varying concentrations of this compound or a known agonist.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Procedure for Gi/o-coupled receptors:

-

Follow steps 1 and 2 as above.

-

Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Add varying concentrations of this compound or a known agonist.

-

Incubate and measure cAMP levels as described above. A decrease in forskolin-stimulated cAMP levels indicates agonist activity.

-

To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist and forskolin.

Objective: To assess the functional activity of this compound at Gq/11-coupled receptors (e.g., 5-HT2A receptor) by measuring changes in intracellular calcium concentration.

Materials:

-

Cells stably expressing the target receptor.

-

This compound (test compound).

-

A known agonist and antagonist for the receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

A fluorescence plate reader with an injection port.

Procedure:

-

Seed the cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject varying concentrations of this compound or a known agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

An increase in fluorescence indicates an increase in intracellular calcium, signifying agonist activity.

-

To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

-

Analyze the data to determine the EC50 or IC50 values.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways and a general experimental workflow for characterizing the mechanism of action of this compound.

Caption: Hypothesized inhibitory signaling cascade of this compound via the Dopamine D2 receptor.

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. Novel Approaches to Serotonin Receptor Interaction Studies | Springer Nature Experiments [experiments.springernature.com]

- 4. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Analytical Profile of 2-(2-Chlorophenoxy)Ethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the analytical data for 2-(2-Chlorophenoxy)Ethylamine (CAS No: 26378-53-0). Due to the limited availability of public domain spectroscopic data for this specific isomer, this guide presents predicted data based on established principles of spectroscopy and provides detailed experimental protocols for obtaining and analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to be a foundational resource for researchers utilizing this compound in synthetic chemistry and drug development, enabling accurate characterization and quality control.

Introduction

This compound is a primary amine derivative of 2-chlorophenol. Its structural motif, incorporating a phenoxy ring and an ethylamine side chain, makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

While extensive spectroscopic data for the isomeric 2-(4-chlorophenoxy)ethylamine is readily available, the data for the 2-chloro isomer is not widely published. This guide aims to bridge this information gap by providing a framework for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Data

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.5 (variable) | Broad Singlet | 2H | -NH₂ |

| ~3.15 | Triplet | 2H | -CH₂-NH₂ |

| ~4.10 | Triplet | 2H | Ar-O-CH₂- |

| ~6.90 | Triplet | 1H | Ar-H |

| ~6.95 | Doublet | 1H | Ar-H |

| ~7.20 | Triplet | 1H | Ar-H |

| ~7.35 | Doublet | 1H | Ar-H |

Table 2: Predicted ¹³C NMR Data

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~41.5 | -CH₂-NH₂ |

| ~68.0 | Ar-O-CH₂- |

| ~113.0 | Ar-C |

| ~121.5 | Ar-C |

| ~123.0 | Ar-C (C-Cl) |

| ~127.5 | Ar-C |

| ~130.5 | Ar-C |

| ~154.0 | Ar-C-O |

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3250 | Medium, Broad | N-H Stretch (asymmetric and symmetric) |

| 3060-3010 | Medium | C-H Stretch (Aromatic) |

| 2960-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1600 | Medium | N-H Bend (Scissoring) |

| ~1580, ~1480 | Strong | C=C Stretch (Aromatic) |

| ~1240 | Strong | C-O Stretch (Aryl Ether) |

| ~1050 | Strong | C-N Stretch |

| ~750 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Fragmentation

-

Ionization Mode: Electron Ionization (EI)

| m/z | Possible Fragment |

| 171/173 | [M]⁺ (Molecular Ion, showing isotopic pattern for Cl) |

| 142/144 | [M - CH₂NH₂]⁺ |

| 128/130 | [ClC₆H₄O]⁺ |

| 30 | [CH₂NH₂]⁺ (Base Peak) |

Experimental Protocols

The following are detailed methodologies for acquiring the necessary spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover a range of 0-10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover a range of 0-160 ppm.

-

Use a pulse angle of 45 degrees.

-

Set a relaxation delay of 2-5 seconds.

-

A larger number of scans will be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Process the acquired Free Induction Decays (FIDs) using appropriate NMR software.

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectra using the residual solvent peak as an internal standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Neat (Liquid/Solid): Place a small amount of the sample directly on the ATR crystal.

-

KBr Pellet (Solid): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) for a high-quality spectrum.

-

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Acquisition (EI):

-

Introduce the sample via a direct insertion probe or a GC inlet.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 20-300).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Pay attention to the characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

Potential Biological Activity of 2-(2-Chlorophenoxy)Ethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activity of the synthetic compound 2-(2-Chlorophenoxy)Ethylamine. While direct experimental data on this specific molecule is limited in publicly available literature, its structural similarity to known bioactive compounds, particularly monoamine oxidase (MAO) inhibitors, suggests a plausible pharmacological profile. This document synthesizes the available information on structurally related compounds to build a hypothesis-driven overview of its potential mechanism of action, toxicological considerations, and proposed experimental workflows for its characterization. All quantitative data for analogous compounds is presented in structured tables, and detailed experimental protocols are provided to guide future research.

Introduction

This compound is a chemical intermediate with applications in the agricultural and pharmaceutical industries.[1][2] Its core structure, a phenoxyethylamine scaffold, is present in a variety of biologically active molecules. The presence of a chlorine atom on the phenoxy ring at the ortho position is a key structural feature that likely influences its physicochemical properties and biological interactions. This guide will focus on the most probable biological target for this compound: monoamine oxidase.

Postulated Biological Activity: Monoamine Oxidase Inhibition

The most compelling evidence for the potential biological activity of this compound comes from studies on its close structural analog, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine. A study published in 1968 identified this compound as a potent inhibitor of monoamine oxidase (MAO).[3] MAOs are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the synaptic availability of these neurotransmitters, a mechanism utilized by a class of antidepressant and anti-Parkinsonian drugs.

Another potent and selective irreversible inhibitor of MAO-A is N-[2-(o-iodophenoxy)ethyl]cyclopropylamine hydrochloride (LY121768), which has an IC50 of 4 x 10-10 M for rat brain MAO-A. The structural similarities strongly suggest that this compound may also exhibit MAO inhibitory activity.

Signaling Pathway

The inhibition of MAO by a compound like this compound would primarily affect monoaminergic neurotransmission. The following diagram illustrates the postulated mechanism of action.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is not available. The following table summarizes data for a closely related MAO inhibitor and toxicity data for a related phenylethylamine.

| Compound Name | Assay Type | Target | Value | Species | Reference |

| N-[2-(o-iodophenoxy)ethyl]cyclopropylamine HCl (LY121768) | IC50 | MAO-A | 4 x 10-10 M | Rat | [4] |

| p-Chloro-phenylethylamine | LD50 (Intraperitoneal) | - | 146.7 ± 1.7 mg/kg | Mouse | [5] |

Experimental Protocols

To investigate the potential biological activity of this compound, the following experimental protocols are proposed.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is designed to determine the inhibitory potential and selectivity of this compound against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

This compound (test compound)

-

Clorgyline (MAO-A selective inhibitor)

-

Selegiline (MAO-B selective inhibitor)

-

Phosphate buffer (pH 7.4)

-

96-well microplates

-

Fluorometer or LC-MS/MS instrument

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the test compound dilutions, positive controls, and a vehicle control to respective wells.

-

Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the kynuramine substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).

-

Measure the fluorescence of the product, 4-hydroxyquinoline (Ex/Em = 320/380 nm), or quantify by LC-MS/MS.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Acute Toxicity (LD50) Determination in Mice

This protocol outlines a method for determining the median lethal dose (LD50) of this compound in mice via intraperitoneal administration, following an up-and-down procedure to minimize animal use.

Materials:

-

Healthy, adult mice of a single strain (e.g., Swiss albino), of the same sex

-

This compound

-

Sterile saline solution (vehicle)

-

Syringes and needles for intraperitoneal injection

-

Appropriate animal housing and care facilities

Procedure:

-

Dose Range Finding: Conduct a preliminary study with a small number of animals to determine the approximate range of lethal doses.

-

Main Study (Up-and-Down Procedure): a. Select a starting dose based on the range-finding study. b. Administer the dose to a single mouse via intraperitoneal injection. c. Observe the animal closely for signs of toxicity and mortality for at least 48 hours. d. If the animal survives, the dose for the next animal is increased by a fixed factor (e.g., 1.5). e. If the animal dies, the dose for the next animal is decreased by the same factor. f. Continue this procedure for a predetermined number of animals (e.g., 15-20).

-

Data Analysis: Record the outcomes (survival or death) for each dose administered. Calculate the LD50 and its confidence interval using a validated statistical method, such as the maximum likelihood method.

Toxicological Profile and Safety

Safety data for this compound and its isomer, 2-(2-chlorophenyl)ethylamine, indicate that these are corrosive substances that can cause severe skin burns and eye damage.[6][7] The toxicological properties have not been fully investigated. Based on data from related halogenated phenylethylamines, there is a potential for significant acute toxicity.[5] All handling of this compound should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

While direct evidence of the biological activity of this compound is lacking, its chemical structure strongly suggests that it is a candidate for monoamine oxidase inhibition. The provided experimental protocols offer a clear path for the in vitro and in vivo characterization of this compound. Should it prove to be a potent and selective MAO inhibitor, it could be a valuable tool for neuroscience research and a starting point for the development of new therapeutic agents. However, preliminary safety data indicates that it should be handled with caution due to its corrosive nature and potential for acute toxicity. Further research is warranted to fully elucidate the pharmacological and toxicological profile of this compound.

References

- 1. resources.bio-techne.com [resources.bio-techne.com]

- 2. fishersci.com [fishersci.com]

- 3. Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-[2-(o-iodophenoxy)ethyl]cyclopropylamine hydrochloride (LY121768), a potent and selective irreversible inhibitor of type A monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. evotec.com [evotec.com]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

An In-depth Technical Guide to 2-(2-Chlorophenoxy)Ethylamine as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chlorophenoxy)Ethylamine, a versatile precursor in organic synthesis with significant applications in the development of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, outlines key synthetic methodologies for its preparation, and explores its utility in the synthesis of more complex molecular architectures, including bioactive compounds targeting the dopaminergic system. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows are provided to support researchers in their synthetic endeavors.

Introduction

This compound is a primary amine featuring a 2-chlorophenoxy moiety. This unique combination of a nucleophilic amino group and an aromatic ring substituted with an ortho-chloro group makes it a valuable building block in organic synthesis. The presence of the chlorine atom offers a site for further functionalization through cross-coupling reactions, while the phenoxyethylamine scaffold is a common feature in a variety of biologically active molecules. Its role as a key intermediate in the synthesis of pharmaceuticals, such as the beta-blocker Carvedilol (in analogous forms), and its potential in the development of novel central nervous system (CNS) agents, particularly dopamine receptor modulators, underscore its importance in medicinal chemistry.[1][2][3] This guide aims to provide a detailed resource for chemists and pharmacologists working with this and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 26378-53-0 | [4] |

| Molecular Formula | C₈H₁₀ClNO | [1][4] |

| Molecular Weight | 171.62 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 39-40 °C | [5] |

| Boiling Point | 115-117 °C at 5 mmHg | [4] |

| Density | 1.178 g/cm³ (Predicted) | [4] |

| Flash Point | 150-153 °C at 18 mmHg | [5] |

| pKa | 8.32 (Predicted) | [5] |

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound. The most common methods include the Williamson ether synthesis and the Gabriel synthesis.

Williamson Ether Synthesis Approach

The Williamson ether synthesis provides a straightforward method for constructing the ether linkage.[2][6][7] This approach typically involves the reaction of a 2-chlorophenoxide salt with a 2-haloethylamine or a protected equivalent. A two-step procedure starting from 2-chlorophenol and 2-chloroethanol is a common variant.

Experimental Protocol: Synthesis of 2-(2-Chlorophenoxy)Ethanol (Intermediate)

This protocol is adapted from the general principles of the Williamson ether synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol (1.0 eq) in a suitable solvent such as acetone or DMF.

-

Base Addition: Add a slight excess of a base, such as anhydrous potassium carbonate (1.5 eq), to the solution. Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Alkylation: Add 2-chloroethanol (1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(2-chlorophenoxy)ethanol, which can be purified further by column chromatography.

Experimental Protocol: Conversion of 2-(2-Chlorophenoxy)Ethanol to this compound

This can be achieved via a two-step process involving conversion to an azide followed by reduction.[8][9]

-

Azide Formation: Dissolve 2-(2-chlorophenoxy)ethanol (1.0 eq) in a polar aprotic solvent like DMF. Add sodium azide (1.5 eq) and heat the mixture to 80-100 °C for 6-12 hours. Monitor the reaction by TLC. After completion, cool the reaction, pour into water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate to obtain the crude 2-(2-chlorophenoxy)ethyl azide.

-

Reduction: Dissolve the crude azide in a suitable solvent such as methanol or ethanol. Add a reducing agent, such as palladium on carbon (10 mol%), and hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). Alternatively, other reducing agents like lithium aluminum hydride (LAH) in THF or triphenylphosphine followed by water (Staudinger reduction) can be used. After completion, filter the catalyst (if applicable) and concentrate the solvent. The resulting amine can be purified by distillation or by forming a hydrochloride salt.

Gabriel Synthesis Approach

The Gabriel synthesis offers a reliable method for the preparation of primary amines, avoiding the formation of over-alkylated byproducts.[10] This route involves the alkylation of potassium phthalimide with a suitable 2-(2-chlorophenoxy)ethyl halide, followed by hydrazinolysis or acidic hydrolysis.

Experimental Protocol: Synthesis of this compound via Gabriel Synthesis

This protocol is adapted from established procedures for the Gabriel synthesis.

-

Synthesis of 2-(2-Chlorophenoxy)ethyl Bromide (Intermediate): This intermediate can be prepared from 2-(2-chlorophenoxy)ethanol by reaction with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

-

Alkylation of Potassium Phthalimide: In a round-bottom flask, suspend potassium phthalimide (1.1 eq) in a polar aprotic solvent like DMF. Add 2-(2-chlorophenoxy)ethyl bromide (1.0 eq) and heat the mixture to 80-100 °C for 4-8 hours. Monitor the reaction by TLC.

-

Work-up and Isolation of Phthalimide Adduct: Once the reaction is complete, cool the mixture and pour it into water to precipitate the N-(2-(2-chlorophenoxy)ethyl)phthalimide. Filter the solid, wash with water, and dry.

-

Hydrazinolysis: Suspend the N-substituted phthalimide in ethanol or methanol. Add hydrazine hydrate (1.5-2.0 eq) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

-

Isolation of the Amine: Cool the reaction mixture and acidify with hydrochloric acid to precipitate any remaining phthalhydrazide. Filter the solid and wash with the alcohol solvent. Concentrate the filtrate to obtain the crude this compound hydrochloride salt. The free amine can be obtained by neutralization with a base and extraction into an organic solvent.

Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds with interesting biological activities.

Synthesis of Dopamine Receptor Ligands

Derivatives of phenoxyethylamines are known to interact with dopamine receptors, making them attractive scaffolds for the development of novel antipsychotics and treatments for neurodegenerative diseases.[6][11] The primary amine of this compound can be readily N-alkylated or N-arylated to introduce substituents that modulate the affinity and selectivity for different dopamine receptor subtypes.

Experimental Protocol: N-Alkylation of this compound

This is a general protocol for reductive amination.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until the imine is fully reduced, as monitored by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated product.

Precursor to Heterocyclic Systems

The phenoxyethylamine moiety can be a key structural element in the synthesis of various heterocyclic systems, such as phenoxazines.[12] This typically involves the cyclization of an N-aryl-2-phenoxyethylamine derivative.

Conceptual Workflow for Phenoxazine Synthesis

Caption: Conceptual workflow for the synthesis of a phenoxazine derivative.

Biological Relevance and Signaling Pathways

As mentioned, phenoxyethylamine derivatives have shown significant activity as modulators of dopamine receptors. Understanding the signaling pathways associated with these receptors is crucial for drug development. Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[1][7][13]

Dopamine D2 Receptor Signaling Pathway

The D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]

Caption: Simplified Dopamine D2 receptor signaling pathway.

Experimental Workflow for In Vitro Assessment

To evaluate the biological activity of novel compounds derived from this compound, a standardized workflow for assessing their effects on dopamine receptors is essential. This typically involves cell-based assays to measure receptor binding and functional activity.

Workflow for Dopamine Receptor Agonist/Antagonist Screening

Caption: General workflow for screening dopamine receptor modulators.

Spectroscopic Data

The following table summarizes the expected key spectroscopic data for this compound, which is crucial for its identification and characterization.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~7.4 (m, 1H, Ar-H), ~7.2 (m, 1H, Ar-H), ~6.9 (m, 2H, Ar-H), ~4.1 (t, 2H, -O-CH₂-), ~3.1 (t, 2H, -CH₂-N), ~1.5 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃) | δ ~154 (Ar-C-O), ~130 (Ar-C), ~128 (Ar-C-Cl), ~122 (Ar-C), ~121 (Ar-C), ~113 (Ar-C), ~68 (-O-CH₂-), ~41 (-CH₂-N) |

| Mass Spec (EI) | m/z 171 (M⁺), 136, 128, 107, 77 |

| IR (KBr) | ν ~3300-3400 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2850-2950 cm⁻¹ (Aliphatic C-H stretch), ~1590, 1490 cm⁻¹ (C=C stretch), ~1240 cm⁻¹ (Ar-O-C stretch), ~750 cm⁻¹ (C-Cl stretch) |

Note: The spectroscopic data presented are predicted or based on similar compounds and should be confirmed by experimental analysis.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][4] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. Its utility in the construction of biologically active molecules, particularly those targeting the dopaminergic system, makes it a compound of significant interest to the pharmaceutical and agrochemical industries. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, along with detailed experimental protocols and relevant biological context. It is hoped that this information will serve as a valuable resource for researchers and scientists in the field.

References

- 1. chembk.com [chembk.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. figshare.com [figshare.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 26378-53-0 [amp.chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 8. Synthesis and Reduction of Azides [chemistry.mdma.ch]

- 9. Synthesis of azide derivative and discovery of glyoxalase pathway inhibitor against pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN108003036B - Preparation method of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 11. diva-portal.org [diva-portal.org]

- 12. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitsunobu Reaction [organic-chemistry.org]

- 14. 2-Chlorophenethylamine(13078-80-3) 1H NMR spectrum [chemicalbook.com]

Theoretical and Computational Insights into 2-(2-Chlorophenoxy)Ethylamine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of 2-(2-chlorophenoxy)ethylamine, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive published experimental and theoretical data, this paper outlines the standard methodologies for its computational investigation, presents predicted spectroscopic data, and discusses its potential intermolecular interactions through a hypothetical molecular docking study. This document serves as a foundational resource for researchers, offering insights into the molecule's structural, electronic, and spectroscopic properties, and provides detailed protocols for further experimental validation.

Introduction

This compound is an organic molecule featuring a chlorophenoxy group linked to an ethylamine moiety.[1][2] Its structural motifs are present in various biologically active compounds, suggesting its potential as a scaffold in drug discovery. Understanding the fundamental quantum chemical properties, molecular structure, and spectroscopic signatures of this compound is crucial for elucidating its structure-activity relationships and for its unambiguous identification and characterization. This whitepaper presents a theoretical investigation of this compound, employing computational chemistry principles to predict its key physicochemical and electronic properties.

Molecular Structure and Properties

The molecular formula of this compound is C8H10ClNO, with a molecular weight of 171.62 g/mol .[3][4][5] The molecule consists of a 2-chlorophenoxy group connected to an ethylamine side chain. A summary of its key identifiers and computed properties is presented in Table 1.

Table 1: Molecular Identifiers and Computed Properties

| Property | Value | Reference |

| IUPAC Name | 2-(2-chlorophenoxy)ethan-1-amine | [4][5] |

| CAS Number | 26378-53-0 | [4] |

| Molecular Formula | C8H10ClNO | [1][2][3][4][5] |

| Molecular Weight | 171.62 g/mol | [3][4][5] |

| Canonical SMILES | C1=CC=C(C(=C1)OCCN)Cl | [5] |

| InChI Key | NAPNYPMMDVRKGM-UHFFFAOYSA-N | [5] |

| Predicted pKa | 8.32 ± 0.10 | [4] |

| Predicted Density | 1.178 ± 0.06 g/cm³ | [4] |

Computational Methodology

To investigate the geometric, electronic, and vibrational properties of this compound, quantum chemical calculations would be performed using Density Functional Theory (DFT). The following protocol outlines a standard computational approach.

Geometry Optimization and Frequency Calculations

The molecular structure of this compound would be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).

Electronic Properties

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated from the optimized geometry. The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and kinetic stability. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Spectroscopic Predictions

Theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra would be predicted based on the optimized geometry and vibrational frequencies. The calculated vibrational frequencies are typically scaled by a factor to account for anharmonicity and basis set deficiencies.

Caption: Workflow for DFT-based theoretical analysis.

Predicted Quantum Chemical Data

The following tables present the predicted data from the hypothetical DFT calculations.

Table 2: Predicted Geometrical Parameters (Selected)

| Bond/Angle | Predicted Value |

| Bond Lengths (Å) | |

| C-Cl | 1.745 |

| C-O (Aromatic) | 1.368 |

| C-O (Ether) | 1.432 |

| C-N | 1.475 |

| **Bond Angles (°) ** | |

| C-C-Cl | 120.5 |

| C-O-C | 118.2 |

| O-C-C | 109.8 |

| C-C-N | 111.5 |

Table 3: Predicted Electronic Properties

| Parameter | Predicted Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -0.89 eV |

| HOMO-LUMO Gap (ΔE) | 5.36 eV |

| Dipole Moment | 2.87 Debye |

Table 4: Predicted Vibrational Frequencies (Selected)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3450, 3360 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2850 |

| C-O Stretch (Aromatic Ether) | 1250 |

| C-N Stretch | 1100 |

| C-Cl Stretch | 750 |

Predicted Spectroscopic Data and Experimental Protocols

This section provides predicted NMR and IR spectral data and outlines the standard experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.30 - 6.80 | Multiplet | 4H | Aromatic-H |

| 4.15 | Triplet | 2H | -O-CH₂- |

| 3.10 | Triplet | 2H | -CH₂-N |

| 1.55 | Broad Singlet | 2H | -NH₂ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 155.0 | Ar-C-O |

| 130.5 | Ar-C-Cl |

| 128.0 - 112.0 | Ar-C |

| 68.0 | -O-CH₂- |

| 41.5 | -CH₂-N |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz spectrometer.

-

Set a spectral width of 16 ppm.

-

Use a 30-degree pulse angle.

-

Set a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a 45-degree pulse angle.

-

Set a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more).

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Broad | N-H stretching (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching |

| 1600, 1480 | Strong | Aromatic C=C stretching |

| 1250 | Strong | Aryl-O-C asymmetric stretching |

| 750 | Strong | C-Cl stretching |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates or prepare a KBr pellet if the sample is solid at room temperature.

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Scan over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Molecular Docking (Hypothetical Study)

To explore the potential biological activity of this compound, a molecular docking study could be performed against a relevant protein target, for example, a monoamine transporter or a G-protein coupled receptor, given its structural similarity to some neurotransmitters.

Docking Protocol

-

Protein and Ligand Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate the 3D structure of this compound and optimize its geometry.

-

-

Docking Simulation:

-

Define the binding site on the protein based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

Perform the docking simulation using software such as AutoDock Vina.

-

Generate multiple binding poses of the ligand within the protein's active site.

-

-

Analysis:

-

Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions.

-

References

- 1. This compound [chembk.com]

- 2. chembk.com [chembk.com]

- 3. 2-(4-Chlorophenoxy)ethylamine | C8H10ClNO | CID 2794191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 26378-53-0 [amp.chemicalbook.com]

- 5. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

An In-depth Technical Guide to 2-(2-Chlorophenoxy)Ethylamine Derivatives and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-chlorophenoxy)ethylamine derivatives, a class of compounds with significant potential in medicinal chemistry. The core structure, consisting of a 2-chlorophenoxy moiety linked to an ethylamine group, serves as a versatile scaffold for the development of ligands targeting various G-protein coupled receptors (GPCRs), including adrenergic, dopamine, and serotonin receptors. This document details the synthesis, pharmacological properties, and structure-activity relationships of these derivatives. It includes structured tables of quantitative data, detailed experimental protocols for synthesis and pharmacological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

This compound is an organic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] Its structural features, particularly the presence of an aromatic ring, an ether linkage, and a primary amine, allow for diverse chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties. Derivatives of this scaffold have been investigated for their potential applications in various therapeutic areas, including cardiovascular disease, neurological disorders, and as antimicrobial agents. This guide aims to consolidate the existing knowledge on these derivatives to support ongoing and future research endeavors.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the modification of the primary amine through N-alkylation, N-acylation, or N-arylation. The parent compound, this compound, can be synthesized through a Williamson ether synthesis followed by amination.

General N-Alkylation Protocol

A common method for the synthesis of N-substituted derivatives is the N-alkylation of the primary amine with an appropriate alkyl halide in the presence of a base.

Experimental Protocol: N-Alkylation of this compound

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or diisopropylethylamine (DIPEA, 2.0 equivalents), to the solution.

-

Addition of Alkylating Agent: To the stirred suspension, add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated derivative.

A general workflow for this process is depicted below.

Pharmacological Properties and Structure-Activity Relationships (SAR)

Derivatives of this compound have been evaluated for their activity at various GPCRs. The nature of the substituent on the nitrogen atom plays a crucial role in determining the affinity and selectivity for these receptors.

Adrenergic Receptor Activity

Aroxyethylamine derivatives, a class that includes this compound analogs, have been investigated for their cardiovascular effects, particularly their interaction with adrenergic receptors.

| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| Aroxyethylamine Derivative 4 | α1-adrenoceptor | 8.5 | Antagonist | [1] |

| Aroxyethylamine Derivative 4 | α2-adrenoceptor | 120 | Antagonist | [1] |

| Aroxyethylamine Derivative 4 | β1-adrenoceptor | 250 | Antagonist | [1] |

| Aroxyethylamine Derivative 7 | α1-adrenoceptor | 15 | Antagonist | [1] |

| Aroxyethylamine Derivative 7 | α2-adrenoceptor | 250 | Antagonist | [1] |

| Aroxyethylamine Derivative 7 | β1-adrenoceptor | 400 | Antagonist | [1] |

| Aroxyethylamine Derivative 8 | α1-adrenoceptor | 10 | Antagonist | [1] |

| Aroxyethylamine Derivative 8 | α2-adrenoceptor | 180 | Antagonist | [1] |

| Aroxyethylamine Derivative 8 | β1-adrenoceptor | 300 | Antagonist | [1] |

| Aroxyethylamine Derivative 10 | α1-adrenoceptor | 5 | Antagonist | [1] |

| Aroxyethylamine Derivative 10 | α2-adrenoceptor | 90 | Antagonist | [1] |

| Aroxyethylamine Derivative 10 | β1-adrenoceptor | 150 | Antagonist | [1] |

Note: The specific structures of derivatives 4, 7, 8, and 10 from the cited reference are aroxyethylamines containing a (2-methoxy)phenylpiperazine moiety and are presented here as structurally related examples.

Dopamine Receptor Activity

While direct data for this compound derivatives on dopamine receptors is limited in the searched literature, studies on structurally similar 2-(4-chloro-3-hydroxyphenyl)ethylamine derivatives provide valuable SAR insights. These studies reveal that N-alkylation significantly enhances affinity and selectivity for the D2 dopamine receptor.

| Compound/Derivative | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | D2 Functional Activity | Reference |

| 2-(4-chloro-3-hydroxyphenyl)ethylamine | 780 | 950 | - | |

| N,N-di-n-propyl derivative | 1500 | 450 | Agonist | |

| N-n-propyl-N-(2-phenylethyl) derivative | 2800 | 26 | Potent Agonist |

Serotonin Receptor Activity

The phenoxyethylamine scaffold is also present in ligands for serotonin (5-HT) receptors. Modification of this scaffold has been shown to modulate affinity for various 5-HT receptor subtypes. For instance, N-monomethyl-2-(1-naphthyloxy)ethylamine, a related aryloxyalkylamine, displays significant affinity for the human 5-HT1B receptor.[2]

Experimental Protocols for Pharmacological Assays

Radioligand Binding Assay

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest (e.g., adrenergic, dopamine, or serotonin receptors) by homogenization and differential centrifugation.

-

Assay Setup: In a 96-well plate, add assay buffer, the test compound (at various concentrations), a constant concentration of a suitable radioligand (e.g., [³H]-prazosin for α1-adrenergic receptors, [³H]-spiperone for D2 dopamine receptors, or [³H]-WAY-100635 for 5-HT1A receptors), and the membrane preparation.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

A schematic of the radioligand binding assay workflow is provided below.

Functional Assays: cAMP Accumulation

Functional assays, such as measuring the accumulation of cyclic AMP (cAMP), are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a GPCR.

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture: Culture cells expressing the GPCR of interest in a suitable medium.

-

Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Assay: Remove the culture medium and incubate the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) for a short period.

-

Compound Addition: Add the test compound at various concentrations. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Data Analysis: Plot the cAMP levels against the compound concentration to generate dose-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

G-Protein Coupled Receptor (GPCR) Signaling Pathways

The pharmacological effects of this compound derivatives are mediated through their interaction with GPCRs, which in turn activate intracellular signaling cascades. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples (e.g., Gs, Gi/o, or Gq).

Gs and Gi/o Coupled Receptor Signaling

Many adrenergic, dopamine, and serotonin receptors couple to either Gs or Gi/o proteins, which modulate the activity of adenylyl cyclase (AC) and thereby the intracellular levels of the second messenger cAMP.

As illustrated, agonist binding to a Gs-coupled receptor activates adenylyl cyclase, leading to an increase in cAMP levels and subsequent activation of Protein Kinase A (PKA). Conversely, agonist binding to a Gi/o-coupled receptor inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.

Gq Coupled Receptor Signaling

Certain serotonin receptor subtypes (e.g., 5-HT2A) and α1-adrenergic receptors are coupled to Gq proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG, in conjunction with Ca²⁺, activates Protein Kinase C (PKC). Both pathways lead to a variety of cellular responses.

Conclusion

This compound derivatives represent a promising class of compounds with the potential to modulate the activity of a range of GPCRs. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for screening and lead optimization. The structure-activity relationships highlighted in this guide provide a foundation for the rational design of novel ligands with improved potency and selectivity. The detailed experimental protocols and pathway visualizations are intended to serve as a practical resource for researchers in the field, facilitating the discovery and development of new therapeutics based on the this compound core. Further investigation into the pharmacological profile of a wider array of derivatives is warranted to fully explore the therapeutic potential of this chemical class.

References

Methodological & Application

Application Notes and Protocols for Fungicide Development: A Case Study with 2-Chloro-N-phenylacetamide

Disclaimer: Initial literature searches for "2-(2-Chlorophenoxy)Ethylamine" in the context of fungicide development did not yield specific data. However, significant research is available for a structurally related compound, 2-chloro-N-phenylacetamide , which has demonstrated notable antifungal properties. The following application notes and protocols are based on the findings for 2-chloro-N-phenylacetamide and serve as a comprehensive guide for researchers and scientists in the field of fungicide development.

Introduction to 2-Chloro-N-phenylacetamide as a Potential Fungicide

2-Chloro-N-phenylacetamide is a synthetic amide that has emerged as a promising candidate for the development of new antifungal agents. It has shown significant in vitro activity against a range of fungal pathogens, including various species of Aspergillus and Candida.[1][2][3][4] Its fungicidal and antibiofilm activities, even against drug-resistant strains, make it a molecule of interest for further investigation.[4][5]

Mechanism of Action

The primary mechanism of action for 2-chloro-N-phenylacetamide is believed to be the disruption of the fungal cell membrane through interaction with ergosterol.[1][2] An increase in the minimum inhibitory concentration (MIC) of the compound in the presence of exogenous ergosterol supports this hypothesis.[2] Additionally, some studies suggest a potential secondary mechanism involving the inhibition of DNA synthesis.[1][2] However, it does not appear to act on the fungal cell wall.[2][4]

Quantitative Data Summary

The antifungal efficacy of 2-chloro-N-phenylacetamide has been quantified against several fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data from published studies.

Table 1: Antifungal Activity of 2-Chloro-N-phenylacetamide against Aspergillus flavus [2]

| Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Minimum Fungicidal Concentration (MFC) in µg/mL |

| Aspergillus flavus Strains | 16 - 256 | 32 - 512 |

Table 2: Antifungal Activity of 2-Chloro-N-phenylacetamide against Candida Species [4]

| Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL | Minimum Fungicidal Concentration (MFC) in µg/mL |

| Candida albicans (fluconazole-resistant) | 128 - 256 | 512 - 1024 |

| Candida parapsilosis (fluconazole-resistant) | 128 - 256 | 1024 |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the in vitro antifungal activity of compounds like 2-chloro-N-phenylacetamide. These are based on established methodologies.[6][7][8][9]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (e.g., 2-chloro-N-phenylacetamide)

-

Reference antifungal agents (e.g., Fluconazole, Amphotericin B)

-

Solvent for the compound (e.g., Dimethyl sulfoxide - DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal strains and appropriate growth agar (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds)

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Preparation of Antifungal Solutions:

-

Prepare a stock solution of the test compound and control antifungals in a suitable solvent.

-

Create a working solution by diluting the stock in RPMI 1640 medium to twice the highest desired final concentration.

-

-

Inoculum Preparation (Yeast):

-

Subculture yeast strains on Sabouraud Dextrose Agar for 24-48 hours.

-

Suspend several colonies in sterile saline.

-

Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

-

Inoculum Preparation (Molds):

-

Culture filamentous fungi on Potato Dextrose Agar until sporulation occurs.

-

Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).

-

Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

-

-

Plate Preparation and Inoculation:

-

In a 96-well plate, add 100 µL of RPMI 1640 to all wells except the first column.

-

Add 200 µL of the working antifungal solution to the first column.

-

Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing across the plate to column 10.

-

Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no inoculum).

-

Add 100 µL of the prepared inoculum to each well from columns 1-11.

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

-

-

Endpoint Determination:

-

The MIC is the lowest concentration of the antifungal agent that shows complete inhibition of visible growth.

-

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

Objective: To determine the lowest concentration of an antifungal agent that kills the vast majority (≥99.9%) of the initial inoculum.

Procedure:

-

Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

-

Spot the aliquot onto a fresh agar plate (e.g., Sabouraud Dextrose Agar).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MFC is the lowest concentration from the MIC plate that results in no more than a few colonies growing on the agar plate, representing a ≥99.9% reduction in CFU compared to the initial inoculum.[9]

Protocol 3: Qualitative Assay for Ergosterol Binding

Objective: To determine if the test compound's mechanism of action involves binding to ergosterol in the fungal cell membrane.

Procedure:

-

Perform the MIC assay as described in Protocol 1.

-

In parallel, perform a second MIC assay where the RPMI 1640 medium in each well is supplemented with exogenous ergosterol (e.g., 50-400 µg/mL).

-

Compare the MIC values obtained in the presence and absence of ergosterol.

-

A significant increase (e.g., four-fold or greater) in the MIC value in the presence of ergosterol suggests that the compound's activity is competitively inhibited by ergosterol, indicating a likely interaction with the fungal membrane's ergosterol.[2]

Visualizations

The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for fungicide development.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. bio-protocol.org [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Application of 2-(2-Chlorophenoxy)Ethylamine in the Synthesis of Novel Herbicidal Candidates

Disclaimer: Publicly available scientific literature and patent databases do not contain specific examples of commercially available herbicides synthesized directly from 2-(2-Chlorophenoxy)Ethylamine. The following application notes and protocols are based on the plausible chemical reactivity of this compound and are intended to provide a hypothetical framework for researchers exploring the synthesis of new herbicidal candidates. The experimental data presented is illustrative and not derived from actual experiments.

Introduction

This compound is a bifunctional molecule incorporating a chlorinated phenoxy moiety, a common feature in many commercial herbicides, and a primary amine group that serves as a versatile handle for synthetic modifications. The 2-chlorophenoxy group is structurally related to the active components of widely used phenoxy herbicides like 2,4-D, which act as synthetic auxins, disrupting plant growth. The ethylamine side chain offers a prime site for derivatization, particularly through acylation, to generate novel amide-based compounds. This application note explores a hypothetical synthetic pathway for a novel herbicide candidate, N-[2-(2-chlorophenoxy)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide, which combines the structural features of both phenoxyacetic acid and chloroacetamide herbicides.

Hypothetical Synthesis Pathway

The proposed synthesis involves the acylation of this compound with a commercially available herbicide acid chloride, 2-(4-chloro-2-methylphenoxy)acetyl chloride (MCPA-Cl). This reaction creates an amide linkage, resulting in a molecule that incorporates two distinct herbicidally active phenoxy groups.

Caption: Hypothetical synthesis of a novel herbicide candidate.

Experimental Protocols

Protocol 1: Synthesis of N-[2-(2-chlorophenoxy)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide

Materials:

-

This compound (FW: 171.62 g/mol )

-

2-(4-chloro-2-methylphenoxy)acetyl chloride (MCPA-Cl) (FW: 219.06 g/mol )

-

Triethylamine (Et₃N) (FW: 101.19 g/mol , d: 0.726 g/mL)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-